molecular formula C66H92N12O28S B589204 Acetyl-Hirudin (55-65) (sulfated) CAS No. 125441-01-2

Acetyl-Hirudin (55-65) (sulfated)

Cat. No.: B589204
CAS No.: 125441-01-2
M. Wt: 1533.578
InChI Key: SXEZWCXOVQVWOA-XALAVQSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Hirudin (55-65) (sulfated) is a specialized peptide fragment derived from the C-terminal domain of native hirudin, the potent natural thrombin inhibitor found in medicinal leeches . This reagent is characterized by a critical sulfated tyrosine residue, a post-translational modification that significantly enhances its binding affinity and inhibitory potency against thrombin by facilitating strong electrostatic interactions with the positively charged exosite I of the enzyme . The acetylated N-terminus of this fragment can provide increased metabolic stability, making it a valuable tool for sustained in vitro investigations. The primary research application of this compound is as a direct thrombin inhibitor to dissect the complex role of thrombin in the coagulation cascade . By specifically and potently inhibiting thrombin, which is the central serine protease in coagulation, it prevents the conversion of fibrinogen to fibrin and inhibits thrombin-mediated platelet activation . This mechanism makes it an essential reagent for studying thrombotic processes and for the in vitro evaluation of novel antithrombotic strategies. Its high specificity allows researchers to probe thrombin's function without the complicating co-factor requirements of other anticoagulants like heparin . Beyond its core anticoagulant applications, this hirudin fragment holds significant value in broader cardiovascular and biochemical research. It is used to investigate the various bioregulatory functions of thrombin, including its role in cellular proliferation and inflammatory pathways . Furthermore, due to the central role of thrombin in various disease pathologies, Acetyl-Hirudin (55-65) (sulfated) serves as a critical reference compound in high-throughput screening assays designed to discover and characterize new therapeutic agents for conditions such as deep vein thrombosis, acute coronary syndromes, and other thrombotic disorders .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H92N12O28S/c1-6-34(4)55(77-59(94)42(22-27-53(87)88)70-56(91)39(19-24-50(81)82)71-61(96)45(30-36-11-8-7-9-12-36)76-63(98)47(32-54(89)90)68-35(5)79)65(100)78-28-10-13-48(78)64(99)72-41(21-26-52(85)86)57(92)69-40(20-25-51(83)84)58(93)75-46(31-37-14-16-38(17-15-37)106-107(103,104)105)62(97)74-44(29-33(2)3)60(95)73-43(66(101)102)18-23-49(67)80/h7-9,11-12,14-17,33-34,39-48,55H,6,10,13,18-32H2,1-5H3,(H2,67,80)(H,68,79)(H,69,92)(H,70,91)(H,71,96)(H,72,99)(H,73,95)(H,74,97)(H,75,93)(H,76,98)(H,77,94)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,101,102)(H,103,104,105)/t34-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEZWCXOVQVWOA-XALAVQSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H92N12O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Modification Methodologies for Academic Research

Solid-Phase Peptide Synthesis (SPPS) Techniques for Fragment Generation

Solid-phase peptide synthesis (SPPS) is the foundational technique for producing the hirudin (55-65) peptide backbone. nih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The process begins with the attachment of the C-terminal amino acid to the resin. Subsequently, a cycle of deprotection and coupling reactions is repeated for each amino acid in the sequence.

A common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids. google.com The Fmoc group is removed with a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), exposing the N-terminal amine for the next coupling step. researchgate.net The coupling of the subsequent Fmoc-protected amino acid is facilitated by activating agents to form a peptide bond. This cycle is repeated until the desired peptide sequence is assembled.

For the hirudin (55-65) fragment, a convergent SPPS approach has been described where the linear sequence is assembled by the sequential condensation of protected fragments onto the resin-bound 55-65 fragment. nih.gov

Chemical Sulfation Strategies for Tyrosine Residues in Peptide Synthesis

Tyrosine O-sulfation is a critical post-translational modification for the biological activity of many peptides, including hirudin fragments. jpt.comcreative-proteomics.com This modification introduces a sulfate (B86663) group to the hydroxyl group of a tyrosine residue. biosyn.com While stable under basic conditions, the sulfate group is labile in acidic environments, which presents a challenge during peptide synthesis and purification. jpt.com

To address this, various chemical sulfation strategies have been developed. One approach involves the use of a protected sulfotyrosine building block during SPPS. nih.gov For instance, the neopentyl (Np) group can be used to protect the sulfate ester, which can then be incorporated into the peptide chain using standard Fmoc-based SPPS. nih.gov Another strategy involves the on-resin sulfation of tyrosine residues after the peptide has been assembled. This requires orthogonal protecting groups for the tyrosine side chain that can be selectively removed to allow for sulfation without affecting other parts of the peptide. acs.org

Table 1: Comparison of Chemical Sulfation Strategies

Strategy Description Advantages Disadvantages
Protected Sulfotyrosine Monomer Incorporation of a pre-sulfated and protected tyrosine amino acid during SPPS. High efficiency of incorporation. Synthesis of the protected monomer can be complex. nih.gov

| On-Resin Sulfation | Sulfation of the tyrosine residue after the full peptide has been synthesized on the solid support. | Allows for the synthesis of multiple sulfoforms from a single peptide synthesis. acs.org | Requires an orthogonal protection strategy and can have variable efficiency. |

Reaction with N,N'-Dicyclohexylcarbodiimide in the Presence of Sulfuric Acid

A direct method for the O-sulfation of unprotected peptides involves the use of sulfuric acid and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). nih.gov This one-pot reaction can be performed without the need for side-chain protection on the peptide. nih.gov The extent of sulfation can be influenced by the molar excess of sulfuric acid and DCC. nih.gov For example, a study on the sulfation of cholecystokinin (B1591339) octapeptide (CCK-8) found that the maximum sulfation of 40% was achieved with a fourfold molar excess of sulfuric acid and a 40-fold molar excess of DCC. nih.gov

Spectrophotometric Monitoring of Sulfation Extent

The extent of sulfation can be monitored using various analytical techniques. Mass spectrometry is a powerful tool for this purpose, as the addition of a sulfate group (SO3) results in a mass shift of approximately 80 Da. biosyn.com However, this is nearly isobaric with phosphorylation, which can present an analytical challenge. biosyn.com Ultraviolet (UV) spectroscopy can also be employed. The sulfation of a tyrosine residue alters its UV absorption profile, which can be used to quantify the extent of the reaction.

Enzymatic O-Sulfation Approaches Using Sulfotransferases

An alternative to chemical sulfation is the use of enzymes called tyrosylprotein sulfotransferases (TPSTs). protpi.ch These enzymes are responsible for tyrosine sulfation in vivo and catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue. biosyn.com

In vitro enzymatic sulfation can be performed using purified TPSTs and PAPS. acs.org This method offers high specificity for tyrosine residues and avoids the harsh conditions often associated with chemical sulfation. acs.org Kinetic analysis of the sulfation reaction can be performed using methods like liquid chromatography-mass spectrometry (LC/ESI-MS) to monitor the formation of the sulfated product. nih.gov

N-Acetylation Procedures during Peptide Synthesis

N-terminal acetylation is the addition of an acetyl group to the N-terminal amino group of the peptide. This modification is often performed to mimic the natural state of many eukaryotic proteins and can increase the peptide's stability by preventing degradation by aminopeptidases. lifetein.com

Acetylation is typically performed as the final step in SPPS before the peptide is cleaved from the resin. lifetein.com A common method involves treating the resin-bound peptide with a solution of acetic anhydride (B1165640) and a base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIPEA), in a solvent like DMF. nih.gov A newer, highly efficient method utilizes malonic acid as a precursor, which forms a reactive ketene (B1206846) intermediate in situ at room temperature. huji.ac.ilrsc.org This method has been shown to give high yields regardless of the peptide's structure or sequence. researchgate.nethuji.ac.il

Advanced Purification and Homogeneity Assessment Methods for Research-Grade Peptides (e.g., Preparative Reverse-Phase HPLC)

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from side reactions. Therefore, a robust purification strategy is essential to obtain a research-grade peptide of high homogeneity.

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for peptide purification. teknoscienze.comnih.gov This method separates peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica), and the peptides are eluted with a gradient of increasing organic solvent, typically acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). harvardapparatus.comscispace.com

The homogeneity of the purified peptide is assessed using analytical RP-HPLC, where a sharp, symmetrical peak indicates a high degree of purity. nih.gov The identity of the peptide is confirmed by mass spectrometry, which provides an accurate molecular weight. nih.govcreative-proteomics.com

Table 2: Compound Names

Compound Name
Acetyl-Hirudin (55-65) (sulfated)
N,N'-Dicyclohexylcarbodiimide (DCC)
9-fluorenylmethyloxycarbonyl (Fmoc)
Piperidine
Dimethylformamide (DMF)
Acetic anhydride
Pyridine
N,N-diisopropylethylamine (DIPEA)
Malonic acid
Acetonitrile
Trifluoroacetic acid (TFA)
3'-phosphoadenosine 5'-phosphosulfate (PAPS)

Structure Activity Relationship Sar Investigations

Elucidation of the Critical Role of Tyrosine Sulfation in Binding Affinity and Inhibitory Potency

The sulfation of tyrosine residues, a common post-translational modification, plays a pivotal role in the biological activity of many proteins and peptides. nih.govportlandpress.com In the context of hirudin fragments, this modification is a determining factor for their anticoagulant efficacy.

Quantitative Comparison of Sulfated versus Unsulfated Hirudin Fragments

The presence of a sulfate (B86663) group on Tyrosine 63 (Tyr63) in hirudin fragments significantly enhances their binding affinity for thrombin. portlandpress.comnih.govdiva-portal.org Research has consistently shown that sulfated hirudin fragments exhibit a markedly lower inhibition constant (Ki) and dissociation constant (KD) compared to their unsulfated counterparts, indicating a much stronger interaction with thrombin. diva-portal.org This enhanced affinity translates to a more potent inhibition of thrombin's enzymatic activity.

One of the key findings is that the sulfation of Tyr63 can lead to a more than 10-fold increase in the inhibitory activity of hirudin towards thrombin. portlandpress.comnih.govdiva-portal.org For instance, the natural sulfo-form of hirudin demonstrates an inhibition constant (Ki) of approximately 25 fM, whereas recombinant forms lacking this sulfation, such as lepirudin and desirudin, have Ki values around 300 fM. diva-portal.org This dramatic difference underscores the critical contribution of the sulfate moiety to the molecule's anticoagulant potency. The interaction is so significant that even synthetic bivalent hirudin analogues like Bivalirudin, with a Ki value of approximately 2 nM, are considerably weaker inhibitors than natural hirudin, primarily due to the absence of the sulfated tyrosine. diva-portal.org

The following table provides a comparative overview of the inhibitory constants (Ki) for various hirudin fragments, highlighting the impact of sulfation.

Hirudin FragmentSulfation StatusApproximate Ki Value
Natural HirudinSulfated25 fM
Recombinant Hirudin (e.g., Lepirudin, Desirudin)Unsulfated300 fM
BivalirudinUnsulfated2 nM
Sulfo-Hir 53-64Sulfated96 nM (KD)
Non-sulfated Hir 55-65Unsulfated0.29 µM (Ki)
Sulfo-Hir 54-65Sulfated0.054 µM (Ki)

This table compiles data from multiple sources to illustrate the significant impact of tyrosine sulfation on the inhibitory potency of hirudin fragments. diva-portal.orgnih.gov

Site-Specific Sulfation Effects (e.g., Tyrosine 63 versus Tyrosine 62)

The position of the sulfated tyrosine residue within the hirudin fragment is crucial for its interaction with thrombin. The C-terminal tail of hirudin, specifically residues 55-65, binds to a region on thrombin known as exosite I. ahajournals.orgembopress.org The crystal structure of the thrombin-hirudin complex reveals that the sulfate group of Tyr63 forms a direct and strong salt bridge with the positively charged Lys81 residue of thrombin. portlandpress.comspandidos-publications.comspandidos-publications.com This interaction is further stabilized by a network of hydrogen bonds involving other residues like Tyr76 and N78 of thrombin. portlandpress.com In the absence of sulfation, the side chain of Lys81 is oriented away from the tyrosine, resulting in a weaker interaction. portlandpress.com

While Tyr63 is the primary site of sulfation in natural hirudin, studies have also explored the effects of sulfation at other positions. However, the specific impact of sulfation at Tyr62 in comparison to Tyr63 on the binding affinity and inhibitory potency of the acetyl-hirudin (55-65) fragment is not extensively detailed in the provided search results. The overwhelming focus of the available literature is on the critical role of sulfated Tyr63. portlandpress.comnih.govdiva-portal.orgspandidos-publications.comspandidos-publications.comnih.gov

Influence of N-Terminal Acetylation on Peptide Biostability and Potency in Research Assays

N-terminal acetylation, the addition of an acetyl group to the N-terminal amino acid, is another modification that can influence the properties of peptides. In the context of hirudin fragments, N-terminal acetylation has been shown to increase their biostability. google.com This enhanced stability is a desirable characteristic for therapeutic peptides as it can prolong their half-life in biological systems.

Furthermore, removing the positive charge from the N-terminus of hirudin fragments through acetylation can lead to increased anticoagulant potency. nih.gov For example, Ac-hirudin55-65 demonstrates greater potency compared to its non-acetylated counterpart. nih.gov This suggests that a neutral or negatively charged N-terminus is favorable for the interaction with thrombin.

Contribution of Peptide Length and Amino Acid Sequence Variations (e.g., 54-65 vs. 55-65) to Activity

The length and specific amino acid sequence of hirudin fragments are critical determinants of their anticoagulant activity. Studies have shown that the minimal sequence required for anticoagulant activity is hirudin56-64. nih.gov However, variations in length, such as comparing hirudin (54-65) to hirudin (55-65), can impact potency.

The hirudin fragment 54-65 has been shown to inhibit thrombin-induced platelet aggregation and secretion. nih.gov The inclusion of Asp55 appears to be significant, as the removal of the cationic amino functionality near this residue leads to increased potency. nih.gov For instance, hirudin54-65 and Ac-hirudin55-65 exhibit higher potency than hirudin55-65. nih.gov

Specific amino acid residues within this C-terminal region are crucial for the interaction with thrombin. Mutational studies have identified that Phe56, Glu57, Ile59, Pro60, and Leu64 are critical for the inhibition of thrombin-induced platelet activation. nih.gov Substitution of these residues can lead to a significant loss of activity. nih.gov

Mutagenesis and Alanine (B10760859) Scanning Studies of Thrombin Exosite I for Interaction Mapping

The interaction between the C-terminal tail of hirudin and thrombin occurs at a specific, positively charged region on the thrombin surface known as anion-binding exosite I. ahajournals.orgplos.orgnih.gov To precisely map this interaction, researchers have employed techniques like alanine scanning mutagenesis, where individual amino acid residues in thrombin are replaced with alanine to assess their contribution to binding. ahajournals.orgnih.gov

These studies have identified a constellation of residues within exosite I that are critical for binding the hirudin C-terminal peptide. nih.gov These include both charged and hydrophobic residues, highlighting the complex nature of the interaction which involves both electrostatic and hydrophobic forces. diva-portal.orgembopress.org Key residues in thrombin's exosite I that interact with the hirudin fragment include Lys36, Arg67, Arg73, Arg75, and Lys149e. nih.gov The extensive overlap of the binding sites for hirudin, fibrinogen, and other substrates on exosite I explains the competitive nature of hirudin's inhibitory action. nih.gov

Analysis of the Role of the C-Terminal Region's Negative Charge on Thrombin Interaction

The C-terminal region of hirudin is characterized by a high density of negatively charged amino acids, which is a key feature for its strong interaction with the positively charged exosite I of thrombin. diva-portal.orgahajournals.org This electrostatic attraction plays a crucial role in the initial binding and proper orientation of the hirudin fragment.

Advanced Analytical and Biophysical Characterization for Research

Spectroscopic Methods for Post-Translational Modification (PTM) Analysis

Spectroscopic methods offer non-destructive means to probe the structural integrity and conformational dynamics of sulfated peptides.

Ultraviolet (UV) absorbance spectroscopy is a fundamental technique for the initial characterization of peptides. nih.govspringernature.com While not a direct method for identifying sulfation, it plays a crucial role in determining peptide concentration and can provide insights into the local environment of aromatic residues. nih.govresearchgate.net The presence of a tyrosine residue in Acetyl-Hirudin (55-65) (sulfated) results in a characteristic UV absorbance maximum around 280 nm. researchgate.net Although the sulfate (B86663) group itself does not have a strong chromophore in the near-UV region, its influence on the electronic environment of the tyrosine residue can potentially lead to subtle shifts in the absorption spectrum. nih.gov High-resolution second-derivative absorption methods, which are sensitive to minor spectral changes, may offer a more nuanced view of the sulfation status by revealing alterations in the local environment of the tyrosine residue. nih.govspringernature.com

Changes in the UV spectrum upon thermal unfolding can also be monitored. For instance, the reversible thermal unfolding of hirudin has been observed through changes in its dichroic absorption in the near-ultraviolet range. nih.gov This suggests that UV spectroscopy can be employed to study the stability of Acetyl-Hirudin (55-65) (sulfated) and how sulfation might impact its thermal denaturation profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For Acetyl-Hirudin (55-65) (sulfated), NMR studies can reveal the influence of the sulfate group on the peptide's conformation and its interactions with target proteins like thrombin. nih.govnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximities between protons, which is essential for defining the peptide's fold. nih.govresearchgate.net For example, a 1H NMR study of a sulfated cholecystokinin (B1591339) fragment demonstrated that the sulfate group influences the peptide's folding, stabilizing a specific beta-turn structure. nih.gov Similarly, NMR can be used to map the binding interface between a sulfated peptide and its protein target by observing chemical shift perturbations or through transferred NOESY (trNOESY) experiments. researchgate.netresearchgate.net These studies can pinpoint the specific amino acid residues of Acetyl-Hirudin (55-65) (sulfated) that are involved in the interaction with thrombin's exosite I. nih.gov

Mass Spectrometry (MS)-Based Approaches for Sulfated Peptides

Mass spectrometry (MS) is an indispensable tool for the characterization of post-translationally modified peptides, offering high sensitivity and the ability to pinpoint the exact location of the modification. nih.gov

A significant challenge in the MS analysis of sulfated peptides like Acetyl-Hirudin (55-65) (sulfated) is the lability of the sulfate group, particularly in positive ion electrospray ionization (ESI) mode. nih.gov During collision-induced dissociation (CID), a common fragmentation technique, the sulfonate moiety is prone to neutral loss of SO3 (80 Da). nih.govnih.gov This facile fragmentation often occurs at lower collision energies, leading to a dominant peak corresponding to the desulfated peptide and making it difficult to obtain sequence information with the sulfate group intact. nih.gov This contrasts with phosphorylated peptides, which typically retain their modification under similar CID conditions. nih.gov The propensity for neutral loss complicates the confident identification and localization of sulfation, especially in complex mixtures.

To overcome the challenges of sulfate lability, various alternative fragmentation techniques have been employed. While CID and Higher-Energy Collisional Dissociation (HCD) often result in the neutral loss of the sulfate group, they can still provide sequence information of the underlying peptide. nih.govacs.org

Electron-based fragmentation methods, such as Electron Transfer Dissociation (ETD), have shown promise for retaining labile post-translational modifications. acs.orgrsc.org In ETD, the sulfate group is generally more stable compared to CID and HCD. acs.org Hybrid fragmentation techniques that combine ETD with collisional activation, such as ETciD (Electron Transfer/Collision-Induced Dissociation) and EThcD (Electron Transfer/Higher-Energy Collision Dissociation), can provide even more comprehensive fragmentation, generating a wider range of fragment ions (b, c, y, and z-type ions) that can aid in the precise localization of the sulfate group on the tyrosine residue. nih.govbiorxiv.org However, even with these advanced techniques, some degree of neutral loss can still be observed, and the efficiency of fragmentation can be peptide-dependent. rsc.orgbiorxiv.org

The choice of fragmentation method is critical for successful sulfation site localization. A comparative analysis of different fragmentation techniques is often necessary to obtain the most informative spectrum for a given sulfated peptide. nih.govacs.org

Differentiating between sulfotyrosine and the isobaric phosphotyrosine is a critical analytical challenge, as both modifications result in a mass shift of approximately 80 Da. researchgate.net Mass spectrometry, coupled with specific fragmentation strategies, provides reliable methods for this distinction.

The most significant difference lies in their fragmentation behavior under CID and HCD. Sulfotyrosine readily loses the SO3 group as a neutral fragment, while phosphotyrosine is much more stable and retains the phosphate (B84403) group. nih.govacs.org This differential stability is a key diagnostic feature. By analyzing the tandem mass spectra, the presence of a prominent neutral loss of 80 Da from the precursor ion is a strong indicator of sulfation. nih.gov

Furthermore, high-resolution mass spectrometry can distinguish between the two modifications based on their exact mass difference. The mass of the sulfate group (SO3) is 79.9568 Da, while the mass of the phosphate group (HPO3) is 79.9663 Da, a difference of 9.5 mDa. acs.org Modern high-resolution mass spectrometers can resolve this small mass difference, allowing for unambiguous identification.

Application of Metal Adducts for Sulfated Peptide Stability and Localization in ETD/ETD-Hybrid Strategies

The analysis of sulfated peptides like Acetyl-Hirudin (55-65) by mass spectrometry presents challenges due to the labile nature of the sulfate group, which can be lost during fragmentation. Electron-transfer dissociation (ETD) and hybrid ETD methods (EThcD and ETciD) are powerful techniques for peptide sequencing and post-translational modification (PTM) analysis. However, for sulfated peptides, these methods can result in the neutral loss of SO3, hindering precise localization of the sulfation site. nih.gov

A significant advancement in overcoming this challenge is the use of metal adducts. The formation of metal adducts, particularly with potassium (K+), has been shown to stabilize the sulfate modification on peptides. nih.gov This stabilization is crucial for obtaining comprehensive fragmentation data in ETD and ETD-hybrid strategies. By increasing the charge state of the sulfopeptide, metal adducts facilitate the generation of a more complete series of c- and z-type fragment ions, allowing for unambiguous determination of both the peptide sequence and the location of the sulfation. nih.gov For instance, in the analysis of sulfated hirudin fragment 55-65, the use of metal adducts in ETD resulted in intense fragment ions that retained the sulfate group, enabling full structural elucidation. umich.edu

Research has demonstrated that while ETD alone can provide complete structural information for phosphopeptides, it primarily leads to SO3 neutral loss for intact sulfopeptides. nih.gov However, when metal-adducted sulfopeptides are analyzed, ETD can yield comprehensive sequence coverage. nih.gov Furthermore, hybrid techniques like EThcD on metal-adducted sulfopeptides can provide a diagnostic neutral loss of SO3, which helps to distinguish them from nearly isobaric phosphopeptides. nih.gov

Table 1: Comparison of Fragmentation Techniques for Sulfated Peptide Analysis

Fragmentation Technique Analysis of Intact Sulfopeptides Analysis of Metal-Adducted Sulfopeptides Key Findings
CID SO3 Neutral Loss - Unsuitable for sequence and localization.
ETD SO3 Neutral Loss Complete sequence and localization. nih.gov Metal adducts stabilize the sulfate group. nih.gov
EThcD SO3 Neutral Loss Complete sequence and localization with diagnostic SO3 loss. nih.gov Allows differentiation from phosphopeptides. nih.gov
ETciD - Complete sequence and localization. nih.gov Suitable for full structural elucidation. nih.gov

Equilibrium Binding Studies using Fluorescein-Labeled Derivatives

Equilibrium binding studies are essential for quantifying the affinity between a ligand and its receptor. For Acetyl-Hirudin (55-65) (sulfated), which targets the exosite I of thrombin, fluorescein-labeled derivatives are employed to determine binding affinities. nih.govresearchgate.net These studies have been instrumental in understanding the expression and accessibility of thrombin exosites during the activation of its zymogen, prothrombin. nih.gov

A fluorescein-labeled derivative of Y63-sulfated hirudin-(54–65) has been used as a probe to measure the binding affinity to prothrombin and its activation intermediates. nih.govresearchgate.net These experiments revealed that prothrombin has a relatively low affinity for the hirudin peptide, with a dissociation constant (KD) of approximately 3 µM. nih.gov This affinity increases as prothrombin is activated to thrombin, indicating a conformational change that exposes and makes exosite I more accessible. nih.gov

The use of fluorescent probes allows for real-time, quantitative measurement of binding in solution, providing valuable data on the thermodynamics of the interaction. These studies have confirmed that the extensive overlap in the binding epitopes on exosite I is responsible for the competitive binding between the hirudin peptide, fibrinogen, and other exosite I-specific ligands. nih.gov

Surface Plasmon Resonance (SPR) for Kinetic Binding and Inhibition Constant Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the kinetics of biomolecular interactions in real-time. nih.govnih.gov It provides data on both the association (ka) and dissociation (kd) rates of a ligand-analyte interaction, from which the equilibrium dissociation constant (KD) can be calculated. nih.govnih.gov This technique is particularly valuable for characterizing the binding of inhibitors like Acetyl-Hirudin (55-65) (sulfated) to their targets.

In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., Acetyl-Hirudin (55-65)) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., thrombin) is flowed over the surface. univr.it The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the analyte bound. univr.it

SPR has been used to conduct rapid-reaction kinetic studies of hirudin and its fragments binding to thrombin. These studies support a multi-step binding mechanism involving:

Initial weak encounter complex formation driven by electrostatic steering. nih.gov

Establishment of direct ionic interactions. nih.gov

Final conformational rearrangement of both the exosite and the ligand, engaging hydrophobic interactions. nih.gov

By analyzing the sensorgrams obtained from SPR experiments at various analyte concentrations, detailed kinetic parameters can be determined. uu.nl This information is crucial for understanding the mechanism of inhibition and for the rational design of more potent and specific inhibitors.

Table 2: Kinetic Parameters from SPR Analysis

Parameter Description Significance for Acetyl-Hirudin (55-65)
ka (on-rate) The rate at which the analyte binds to the immobilized ligand. Reflects the initial electrostatic attraction and encounter complex formation with thrombin's exosite I. nih.gov
kd (off-rate) The rate at which the analyte dissociates from the immobilized ligand. Indicates the stability of the formed complex. A lower kd signifies a more stable complex.
KD (Dissociation Constant) The ratio of kd/ka, representing the equilibrium binding affinity. A lower KD value indicates a higher binding affinity and more potent inhibition.

Amino Acid Compositional Analysis for Peptide Validation

Amino acid analysis is a fundamental technique for the validation of peptides and proteins. usp.org It is used to confirm the identity and purity of a peptide by determining its amino acid composition and comparing it to the expected sequence. usp.org For a synthesized or purified peptide like Acetyl-Hirudin (55-65) (sulfated), this analysis is a critical quality control step.

The process typically involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification. usp.org The hydrolysis is usually carried out under acidic conditions. The resulting amino acid mixture is then analyzed using chromatographic methods, such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC), often with pre- or post-column derivatization to enhance detection. usp.org

The results of the amino acid analysis provide the relative ratios of the different amino acids in the peptide. This experimental composition is then compared with the theoretical composition based on the known sequence of Acetyl-Hirudin (55-65) (sulfated). A close correlation between the experimental and theoretical compositions confirms the identity and integrity of the peptide. usp.org This analysis also helps to quantify the peptide concentration accurately, which is essential for subsequent binding and activity assays. usp.org Furthermore, it can reveal the presence of any atypical or modified amino acids. usp.org

Comparative Research Studies and Analog Design

Comparative Binding and Mechanistic Analysis with Full-Length Hirudin

Full-length hirudin, a 65-amino acid polypeptide, is a potent and highly specific inhibitor of thrombin. wikipedia.org Its inhibitory mechanism is bivalent, involving interactions with both the active site and the fibrinogen-binding exosite I of thrombin. The N-terminal domain of hirudin, which includes three disulfide bonds, forms a compact structure that binds to the active site of thrombin. wikipedia.orgnih.gov In contrast, the acidic C-terminal tail interacts with thrombin's anion-binding exosite I. wikipedia.orgresearchgate.net

Acetyl-Hirudin (55-65) (sulfated) is a synthetic fragment derived from the C-terminal region of hirudin. Unlike full-length hirudin, this fragment does not interact with the active site of thrombin. Instead, it specifically targets and binds to the anion-binding exosite I. eurogentec.com This interaction is primarily driven by electrostatic forces between the negatively charged residues of the peptide and the positively charged exosite I. researchgate.net The sulfation of the tyrosine residue at position 63 significantly enhances the binding affinity of the fragment for exosite I. nih.govbohrium.com

Rapid-reaction kinetic studies have shown that the binding of hirudin and its C-terminal fragments to thrombin is a multi-step process. researchgate.netnih.gov This process is initiated by electrostatic steering, which facilitates the formation of a weak encounter complex. This is followed by the establishment of direct ionic interactions and a final conformational rearrangement of both the exosite and the ligand, which involves hydrophobic interactions. researchgate.netnih.gov While full-length hirudin's interaction leads to a near-irreversible inhibition of thrombin, the binding of Acetyl-Hirudin (55-65) (sulfated) is reversible and primarily serves to block the binding of other exosite I ligands.

The binding affinity of full-length hirudin for thrombin is in the picomolar range. nih.gov In contrast, the affinity of C-terminal fragments like Acetyl-Hirudin (55-65) (sulfated) is lower, though still potent. For instance, the dissociation constant (K D ) for the interaction of a similar sulfated hirudin fragment (sulfo-Hir 54-65) with thrombin has been reported to be in the nanomolar range. nih.gov

Evaluation of Acetyl-Hirudin (55-65) (Sulfated) Against Other Hirudin Fragments and Derivatives

The anticoagulant activity and thrombin inhibitory properties of various hirudin fragments and derivatives have been extensively studied to identify the minimal sequence required for activity and to improve upon the natural inhibitor.

Hirudin (54-65): This fragment, which is one amino acid longer at the N-terminus than the 55-65 fragment, also binds to thrombin's exosite I. nih.govsemanticscholar.org Kinetic studies support a mechanism involving electrostatic steering for its binding to thrombin. researchgate.netnih.gov Acetyl-Hirudin (54-65) (sulfated) has been shown to disrupt the interaction between the N-terminal acidic domain of recombinant heparin cofactor II (rHCII) and thrombin's exosite I. medchemexpress.com

Hirudin (45-65): A 20-amino acid fragment, Hirudin (45-64), demonstrated a dose-dependent increase in the activated partial thromboplastin (B12709170) time (APTT) but did not inhibit thrombin's cleavage of a small synthetic substrate, indicating its interaction is with an exosite rather than the active site. nih.govbohrium.com

Hirudin (53-64) and (53-65): Studies on truncated peptides revealed that the minimal sequence for maximal anticoagulant activity is contained within residues 53-64. nih.govbohrium.com Sulfation of the tyrosine residue in the 53-64 fragment (S-Hir53-64) enhanced its specific inhibitory activity by an order of magnitude compared to its unsulfated counterpart. nih.govbohrium.com

Desirudin and Lepirudin: These are recombinant forms of hirudin. Desirudin is identical to the natural form except for the absence of a sulfate (B86663) group on Tyr63. wikipedia.org Lepirudin also lacks this sulfate group and has a leucine-threonine pair at the N-terminus instead of the valine-valine pair found in natural hirudin. nih.govresearchgate.net

The following table summarizes the key characteristics of Acetyl-Hirudin (55-65) (sulfated) and other related hirudin fragments and derivatives.

CompoundKey FeaturesPrimary Binding Site on Thrombin
Acetyl-Hirudin (55-65) (sulfated) Synthetic, sulfated C-terminal fragment.Anion-binding exosite I
Hirudin (54-65) C-terminal fragment, one amino acid longer than 55-65.Anion-binding exosite I
Hirudin (45-65) Longer C-terminal fragment with anticoagulant activity.Exosite I
Hirudin (53-64) Considered the minimal sequence for maximal anticoagulant activity.Exosite I
Desirudin Recombinant, non-sulfated full-length hirudin.Active site and exosite I
Lepirudin Recombinant, non-sulfated full-length hirudin with N-terminal modification.Active site and exosite I

Contrasting Interactions with Other Thrombin Exosite Ligands and Cofactors

Thrombin's exosite I is a crucial interaction site for a variety of physiological substrates and inhibitors. The binding of Acetyl-Hirudin (55-65) (sulfated) to this site competitively inhibits the binding of these other ligands.

Heparin Cofactor II (HCII) Fragments: HCII is a natural thrombin inhibitor. Its N-terminal acidic domain binds to thrombin's exosite I, a mechanism that is crucial for its inhibitory function. ahajournals.org Acetyl-Hirudin (54-65) (sulfated) has been shown to disrupt the interactions between this domain of HCII and exosite I. medchemexpress.com In competitive binding assays, hirudin-derived peptides, including a non-sulfated Hirudin (55-65) and a sulfated Hirudin (54-65), were found to be more effective competitors for thrombin binding than HCII-derived peptides. nih.gov Specifically, sulfo-Hir 54-65 was a 48-fold more effective competitor than the HCII 1-75 fragment. nih.gov

Fibrinogen: Fibrinogen is the primary substrate of thrombin, and its binding to exosite I is a prerequisite for its cleavage and the subsequent formation of a fibrin (B1330869) clot. nih.gov The binding epitopes on exosite I for hirudin fragments and fibrinogen extensively overlap. researchgate.netnih.gov This overlap explains the competitive nature of their binding and the anticoagulant effect of hirudin fragments.

Protease-Activated Receptor-1 (PAR-1): PAR-1 is a receptor on platelets that is cleaved and activated by thrombin, leading to platelet aggregation. Similar to fibrinogen, PAR-1 binding to exosite I overlaps with the binding site for hirudin peptides. researchgate.netnih.gov Consequently, Acetyl-Hirudin (55-65) (sulfated) can inhibit thrombin-mediated platelet activation by blocking this interaction.

Haemadin: Haemadin is another potent thrombin inhibitor isolated from a leech. nih.gov While both hirudin and haemadin have a compact N-terminal domain that blocks the active site and a C-terminal tail, their tails bind to different exosites. Hirudin's C-terminal tail binds to exosite I, whereas haemadin's C-terminal tail interacts with exosite II. nih.gov

The following table provides a comparative overview of the interactions of Acetyl-Hirudin (55-65) (sulfated) and other ligands with thrombin's exosites.

Ligand/CofactorPrimary Thrombin Exosite InteractionNature of Interaction with Acetyl-Hirudin (55-65) (sulfated)
Heparin Cofactor II Fragments Exosite ICompetitive
Fibrinogen Exosite ICompetitive
PAR-1 Exosite ICompetitive
Haemadin Exosite II (C-terminal tail)Non-competitive (binds to a different exosite)

Design and Biochemical Evaluation of Covalent and Peptidomimetic Analogs

Research efforts have focused on designing analogs of hirudin and its fragments to enhance their therapeutic properties, such as stability and potency.

Covalent Analogs: The structure of a ternary complex of human α-thrombin with a covalently bound analog of fibrinopeptide A and a non-covalently attached hirudin (54-65) fragment has been determined. nih.gov This study provided insights into the specific interactions of the hirudin fragment within the exosite, which can guide the design of covalent inhibitors.

Peptidomimetic Analogs: The development of peptidomimetic analogs aims to create smaller, more stable molecules that mimic the biological activity of the parent peptide. Efforts have been made to identify peptide fragments of hirudin that are effective in prolonging clotting times. For example, unsulfated N-acetyl-hirudin fragments corresponding to the C-terminal 11 or 12 amino acids have demonstrated efficacy in inhibiting clot formation.

The design of more potent and selective thrombin inhibitors has also been explored by introducing non-natural amino acids into hirudin fragments. For instance, replacing Val1 with tert-butylglycine in the hirudin 1-47 fragment resulted in a 3-fold increase in binding affinity. nih.gov Similarly, substituting Tyr3 with more hydrophobic residues improved binding by 2- to 40-fold, highlighting the importance of nonpolar interactions in the hirudin-thrombin recognition process. nih.gov These strategies provide a basis for the rational design of novel analogs of Acetyl-Hirudin (55-65) (sulfated) with improved biochemical profiles.

Computational and Theoretical Research Approaches

Molecular Modeling of Peptide-Thrombin Complexes and Exosite Interactions

Molecular modeling has been instrumental in elucidating the structural basis for the potent and specific inhibition of thrombin by hirudin and its fragments. The C-terminal tail of hirudin, specifically the acetylated and sulfated 55-65 fragment, is known to bind to a region on thrombin's surface known as anion-binding exosite I. nih.gov This exosite is a positively charged area crucial for recognizing and binding various substrates and cofactors, including fibrinogen. nih.gov

Computational models, often built from X-ray crystallography data of thrombin-hirudin complexes, reveal the precise interactions that anchor the peptide to exosite I. nih.govoup.com These models show that the binding is characterized by a combination of extensive electrostatic and hydrophobic interactions. nih.govnih.gov The sulfated tyrosine residue at position 63 (Tyr63) is particularly critical. Molecular modeling demonstrates that the negatively charged sulfate (B86663) group forms key ionic bonds with positively charged residues within exosite I, such as Arginine and Lysine, significantly enhancing the binding affinity. nih.govnih.gov

Studies have identified specific residues in thrombin's exosite I that are vital for this interaction. The table below summarizes key thrombin residues involved in binding the Y63-sulfated hirudin-(55–65) peptide, as identified through structural and modeling studies. nih.gov

Thrombin Exosite I ResidueInteraction Type
Lys36Electrostatic
Arg67Electrostatic
Arg73Electrostatic
Arg75Electrostatic
Tyr76Hydrophobic
Arg77aElectrostatic

These models illustrate that the peptide adopts an ordered conformation upon binding, which is a significant structural rearrangement. nih.gov The extensive overlap between the binding site of the hirudin peptide and that of natural substrates like fibrinogen explains the competitive nature of the inhibition. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful computational lens to observe the dynamic behavior of the Acetyl-Hirudin (55-65) (sulfated)-thrombin complex over time. While static molecular models provide a snapshot of the bound state, MD simulations reveal the flexibility and conformational changes in both the peptide and the enzyme upon complex formation. nih.gov

Simulations have shown that the binding process is not a simple lock-and-key mechanism but involves significant coupled folding transitions in both the hirudin fragment and thrombin. nih.gov Thermodynamic analyses predicted by these simulations suggest that certain surface loops in thrombin are disordered in its free state and become structured only upon the formation of the complex. nih.gov This dynamic interplay is crucial for the high-affinity binding.

Computational Prediction and Elucidation of Fragmentation Pathways in Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a key analytical technique for characterizing peptides like Acetyl-Hirudin (55-65) (sulfated). Computational approaches are increasingly used to predict how a peptide will fragment under the conditions of a mass spectrometer, which aids in its identification and structural elucidation.

For sulfated peptides, a characteristic fragmentation behavior is observed under collision-induced dissociation (CID), the most common fragmentation method. nih.govresearchgate.net The sulfate group is highly labile and is readily lost as a neutral SO3 molecule (a mass loss of 80 Da). nih.govresearchgate.net Experimental studies on various sulfated peptides consistently show that this desulfation is the dominant and often the first fragmentation event, occurring at lower collision energies than the cleavage of the peptide backbone. nih.govresearchgate.net Therefore, the primary fragmentation pathway for Acetyl-Hirudin (55-65) (sulfated) is predicted to involve the initial loss of the sulfate group from Tyr63, followed by the fragmentation of the remaining peptide backbone at higher energies. nih.gov

While specific computational fragmentation predictions for this exact acetylated and sulfated peptide are not widely published, general computational tools and machine learning models are being developed to predict peptide fragmentation spectra. nih.govnih.govstanford.edu These data-driven approaches learn the "rules" of peptide fragmentation from large datasets of experimentally observed spectra. nih.govstanford.edu Such models could be applied to predict the fragmentation pattern of the desulfated Acetyl-Hirudin (55-65) peptide, generating a theoretical spectrum of b- and y-ions that would result from the cleavage of its amide bonds.

The predicted fragmentation process can be summarized as follows:

StepProcessObserved Mass ChangeComputational Approach
1Loss of sulfate group from Tyr63-80 Da (Neutral loss of SO3)Based on established fragmentation rules for sulfated peptides
2Fragmentation of the peptide backboneGeneration of b- and y-type ionsPrediction via machine learning models (e.g., neural networks) trained on peptide MS/MS data

Development and Application of Allosteric Models to Thrombin-Ligand Complex Formation

Thrombin is a highly allosteric enzyme, meaning that binding at one site can influence the conformation and activity at a distant site. researchgate.netumich.edu The binding of ligands to the exosites is a key mechanism of allosteric regulation. researchgate.net Computational and theoretical models have been crucial in understanding the allosteric communication between the exosites and the active site of thrombin.

The interaction of Acetyl-Hirudin (55-65) (sulfated) with exosite I is a classic example of allosteric modulation. Thrombin exists in equilibrium between different conformational states, notably a "slow" and a "fast" form, which differ in their catalytic activity. nih.govresearchgate.net Allosteric models, supported by thermodynamic data and computational studies, propose that hirudin and its C-terminal fragments preferentially bind to and stabilize the "fast," more active, form of the enzyme. nih.gov

These models suggest that the binding event at exosite I induces or selects for a conformational change that propagates through the protein structure to the active site. nih.gov This allosteric switching is energetically coupled; thermodynamic analysis of the binding of hirudin to the slow and fast forms of thrombin allows for the dissection of the coupling free energy for this allosteric transition. nih.gov The binding of the hirudin C-terminal peptide to exosite I is thought to order several flexible loops in thrombin, which is a key part of the allosteric mechanism that enhances the enzyme's procoagulant functions. nih.gov Computational models are essential for visualizing and analyzing these subtle but functionally critical structural changes across the enzyme.

Future Directions in Acetyl-Hirudin (55-65) (sulfated) Research: Challenges and Opportunities

The synthetic peptide Acetyl-Hirudin (55-65) (sulfated), which corresponds to the C-terminal residues of the potent natural thrombin inhibitor hirudin, continues to be a focal point of research. Its specific interaction with thrombin's exosite I serves as a model for understanding protein-protein interactions and for the development of novel anticoagulant agents. Emerging research is now focused on leveraging advanced biochemical and analytical techniques to address nuanced questions about its mechanism of action and to engineer novel peptide-based tools.

Q & A

Basic Research Questions

Q. What structural features of Acetyl-Hirudin (55-65) (sulfated) are critical for its anticoagulant activity?

  • Answer: The peptide's activity hinges on its sulfated tyrosine residue (Tyr(SO3H)) and the acetylated N-terminal. The sequence (Ac-GDFEEIPEE-Tyr(SO3H)-LQ) facilitates binding to thrombin's anion-binding exosite I, disrupting interactions with rHCII and stabilizing the thrombin-rHCII complex. Key residues like Glu and Phe contribute to electrostatic and hydrophobic interactions .
  • Methodological Note: Use circular dichroism (CD) spectroscopy to confirm secondary structure and surface plasmon resonance (SPR) to map binding regions.

Q. How should Acetyl-Hirudin (55-65) (sulfated) be stored to maintain stability?

  • Answer: Store lyophilized powder at -20°C in airtight, moisture-free containers. Reconstituted solutions should be aliquoted and stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles to prevent peptide degradation .
  • Methodological Note: Monitor stability via HPLC and mass spectrometry (MS) after storage intervals.

Advanced Research Questions

Q. How can binding kinetics between Acetyl-Hirudin (55-65) (sulfated) and thrombin-rHCII be quantified?

  • Answer: Employ SPR for real-time association/dissociation rate measurement (kon, koff) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔG, ΔH). Thromboelastography (TEG®) assays validate functional anticoagulant effects in whole-blood models .
  • Data Contradiction Alert: Discrepancies in reported binding affinities may arise from variations in thrombin isoforms (e.g., α-thrombin vs. γ-thrombin) or buffer conditions (e.g., Ca<sup>2+</sup> concentration). Standardize enzyme sources and assay buffers .

Q. What analytical techniques confirm the purity and sulfation status of synthetic Acetyl-Hirudin (55-65) (sulfated)?

  • Answer:

  • Purity: Reverse-phase HPLC (>95% purity) with UV detection at 214 nm.
  • Sulfation: Electrospray ionization mass spectrometry (ESI-MS) to verify +80 Da mass shift from tyrosine sulfation.
  • Sequence Integrity: Edman degradation or tandem MS (MS/MS) for residue-level validation .

Q. How do sequence variations (e.g., 54-65 vs. 55-65) in Hirudin fragments affect thrombin inhibition?

  • Answer: The 54-65 fragment includes an additional N-terminal glycine, which may enhance conformational flexibility and binding entropy. Comparative studies using fluorescence polarization assays show that truncation to 55-65 reduces steric hindrance, potentially improving thrombin-rHCII complex stabilization .
  • Methodological Note: Use alanine scanning mutagenesis to identify critical residues in both fragments.

Q. What strategies resolve discrepancies in IC50 values across thrombin inhibition assays?

  • Answer:

  • Assay Standardization: Use recombinant human thrombin (vs. bovine) and consistent substrate concentrations (e.g., chromogenic substrate S-2238).
  • Control for Sulfation Loss: Monitor desulfation via ion-exchange chromatography, as sulfated tyrosine is labile under acidic conditions.
  • Data Normalization: Express activity relative to a reference inhibitor (e.g., hirudin variant-1) .

Contradiction Analysis

  • Evidence Conflict: The peptide is referenced as both Acetyl-Hirudin (54-65) and (55-65) in literature. The 54-65 sequence (Ac-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln) includes an additional N-terminal glycine compared to 55-65. This variation impacts molecular weight (1590.63 vs. 1491.53 Da) and binding dynamics, necessitating explicit sequence verification in experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.